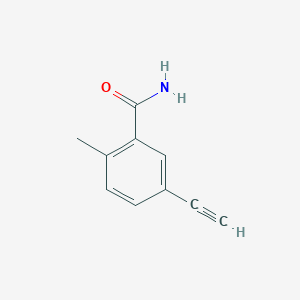

5-Ethynyl-2-methylbenzamide

Description

Structural Significance and Pharmacophoric Attributes of the 5-Ethynyl-2-methylbenzamide Core

The Benzamide (B126) Moiety : The benzamide group itself is a well-established pharmacophore in medicinal chemistry. The amide bond can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein targets. The aromatic ring provides a scaffold for positioning other functional groups in specific orientations and can engage in π-stacking interactions with aromatic amino acid residues in a protein's binding site.

The Ethynyl (B1212043) Group : The terminal ethynyl group is a particularly significant feature. Its linear and rigid nature can act as a spacer to link two pharmacophores. researchgate.net It can also serve as a bioisostere for other chemical groups, such as a phenyl ring or a halogen atom like iodine, due to similarities in their electronic properties and ability to form specific interactions. sci-hub.seresearchgate.net For example, the polarized C-H bond of the ethynyl group can act as a weak hydrogen bond donor, mimicking the halogen bond formed by an iodine atom. nih.govacs.org This property is synthetically advantageous as an ethynyl group can often replace an iodine atom on an aromatic ring through reactions like the Sonogashira coupling. researchgate.netnih.gov

The Methyl Group : The methyl group at the 2-position (ortho to the amide) can influence the molecule's conformation by creating steric hindrance. This can lock the amide group in a specific orientation, which may be favorable for binding to a particular target. It can also impact the molecule's metabolic stability and lipophilicity.

The combination of these features in this compound results in a molecule with a defined three-dimensional shape and a specific pattern of hydrogen bonding and hydrophobic interactions, making it a candidate for investigation against various biological targets.

Overview of Ethynyl Moieties in Small Molecule Drug Discovery and Chemical Biology

The inclusion of an ethynyl group in small molecules has been a strategy in medicinal chemistry since the mid-20th century. researchgate.netsci-hub.se This functional group offers several advantages in drug design and chemical biology.

Key Roles of the Ethynyl Group:

Target Binding and Potency : The rigidity and linearity of the ethynyl group can help to properly orient a molecule within a protein's binding pocket, leading to enhanced potency. researchgate.net It can participate in van der Waals interactions and, as a weak hydrogen bond donor, can form crucial contacts with a target protein. sci-hub.senih.gov

Bioisosterism : The ethynyl group is considered a versatile non-classical bioisostere. sci-hub.se It can mimic the π-systems of aromatic rings and can replace various other groups like chloro, cyano, and iodo moieties. sci-hub.se This allows medicinal chemists to fine-tune a molecule's properties while retaining its biological activity.

Metabolic Stability : The introduction of an ethynyl group can block positions on a molecule that are susceptible to metabolic oxidation, thereby increasing the drug's half-life in the body. researchgate.net

Chemical Biology Probe : The terminal alkyne of the ethynyl group is a valuable tool in chemical biology. It can be used as a "handle" for "click chemistry," a type of reaction that allows for the efficient and specific labeling of molecules. researchgate.netebi.ac.uk This enables researchers to identify the molecular targets of a compound and study its engagement with those targets. researchgate.netebi.ac.uk

The ethynyl group is a privileged structural feature found in drugs targeting a wide array of proteins, including kinases, reverse transcriptase, and various receptors. sci-hub.seacs.org

Historical Development and Therapeutic Potential of Benzamide-Containing Chemical Entities

The benzamide scaffold is a fundamental building block in a multitude of approved drugs, demonstrating a wide range of pharmacological activities. walshmedicalmedia.com The history of benzamide-based drugs is linked to the broader story of antipsychotic drug discovery. nih.gov Substituted benzamides, such as sulpiride (B1682569) and amisulpride, emerged as a class of atypical antipsychotics. walshmedicalmedia.comnih.govnih.gov

The therapeutic applications of benzamide derivatives are diverse and extend far beyond psychiatry. walshmedicalmedia.comresearchgate.net They have been developed as:

Anticancer agents : Certain benzamides act as histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy. taylorandfrancis.com

Antiemetics : Metoclopramide is a well-known benzamide used to treat nausea and vomiting. researchgate.net

Gastroprokinetic agents : Cisapride, another benzamide derivative, was used to increase motility in the upper gastrointestinal tract. researchgate.net

Anticonvulsants : Research has shown that some benzamide derivatives possess anticonvulsant properties. walshmedicalmedia.com

Antimicrobials : Benzamide structures have been incorporated into agents with antibacterial and antifungal activity. walshmedicalmedia.comresearchgate.net

The versatility of the benzamide core stems from the relative ease of its synthesis and the ability to modify its structure at multiple positions to optimize activity for a specific biological target. researchgate.net This has made the benzamide scaffold a cornerstone in the development of new medicines for a variety of diseases, including hypertension, angina, and renal disorders. google.com

Data Tables

Table 1: Physicochemical Properties of the Ethynyl Group

| Property | Description | Reference |

|---|---|---|

| Geometry | Linear (180° C-C-H bond angle) | sci-hub.se |

| C≡C Bond Length | ~1.21 Å | sci-hub.se |

| C-H Bond Length | ~1.06 Å | sci-hub.se |

| Acidity (pKa) | ~25 (stronger acid than alkenes or alkanes) | sci-hub.se |

Table 2: Examples of Therapeutic Areas for Benzamide-Containing Drugs

| Therapeutic Area | Example Drug(s) | Reference |

|---|---|---|

| Psychiatry (Antipsychotic) | Sulpiride, Amisulpride | walshmedicalmedia.comnih.gov |

| Gastroenterology (Antiemetic/Prokinetic) | Metoclopramide, Cisapride | researchgate.net |

| Oncology (HDAC Inhibitor) | Chidamide, Entinostat | taylorandfrancis.comwikipedia.org |

| Neurology (Anticonvulsant) | Investigational compounds | walshmedicalmedia.com |

Structure

3D Structure

Propriétés

IUPAC Name |

5-ethynyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-3-8-5-4-7(2)9(6-8)10(11)12/h1,4-6H,2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIAPZKGNKPODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Chemical Elaboration of 5 Ethynyl 2 Methylbenzamide and Its Derivatives

Strategic Synthesis of 5-Ethynyl-2-methylbenzamide Precursors and Core Structures

The construction of the this compound core relies on robust and efficient carbon-carbon bond-forming reactions. Key strategies involve the introduction of the ethynyl (B1212043) moiety onto a pre-existing benzamide (B126) framework, either through classical cross-coupling reactions requiring pre-functionalized substrates or through more modern direct C-H activation methods.

A common and highly effective strategy for introducing an ethynyl group onto an aromatic ring involves the use of a protected alkyne, with (trimethylsilyl)acetylene (TMSA) being the most prevalent reagent. harvard.edu This method circumvents issues associated with the direct use of volatile and gaseous acetylene (B1199291) and the potential for side reactions due to the acidic proton of a terminal alkyne under certain coupling conditions.

The typical synthetic sequence begins with a halogenated precursor, such as 5-bromo- or 5-iodo-2-methylbenzamide. This precursor is subjected to a cross-coupling reaction with TMSA. harvard.edu The trimethylsilyl (B98337) group serves as a temporary protecting group for the terminal alkyne. Following the successful coupling, the TMS group is readily cleaved under mild basic or fluoride-mediated conditions to reveal the desired terminal alkyne. harvard.edunih.gov For instance, treatment with potassium carbonate in methanol (B129727) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) efficiently affords the deprotected product. nih.govbeilstein-journals.org This two-step approach—coupling followed by deprotection—is a cornerstone in the synthesis of terminal arylalkynes, providing a reliable route to compounds like this compound.

The Sonogashira reaction is the most widely employed method for forming the C(sp²)-C(sp) bond required in the synthesis of this compound from its halogenated precursors. wikipedia.orgmdpi.com This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

In the context of synthesizing this compound, the reaction would couple 5-iodo- or 5-bromo-2-methylbenzamide (B2643421) with an alkyne source like TMSA. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from palladium(II) precursors such as PdCl₂(PPh₃)₂ or Pd(OAc)₂ in the presence of phosphine (B1218219) ligands. mdpi.com Copper(I) iodide (CuI) is the standard co-catalyst, which facilitates the reaction by forming a copper acetylide intermediate. wikipedia.org The reaction is generally carried out under mild, anaerobic conditions. organic-chemistry.org The versatility and functional group tolerance of the Sonogashira coupling have established it as a pivotal tool in the synthesis of a vast array of complex molecules, including natural products and pharmaceuticals. mdpi.comrsc.org

Table 1: Typical Conditions for Sonogashira Coupling

| Component | Example Reagents/Conditions | Role | Citation |

| Aryl Halide | 5-Iodo-2-methylbenzamide | Electrophile | wikipedia.org |

| Alkyne | (Trimethylsilyl)acetylene (TMSA) | Nucleophile Precursor | harvard.edu |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst | nih.govmdpi.com |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Co-catalyst | wikipedia.orgmdpi.com |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acid Scavenger, Ligand | nih.govwikipedia.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction Medium | nih.gov |

Moving beyond classical cross-coupling, modern synthetic chemistry has focused on the direct functionalization of C-H bonds, which offers a more atom-economical and efficient alternative by avoiding the need for pre-functionalized starting materials. acs.org Ruthenium-catalyzed C-H alkynylation has emerged as a powerful method for the direct ortho-alkynylation of aromatic amides. nih.govacs.orgfigshare.com

In this approach, the amide group itself acts as a directing group, guiding the ruthenium catalyst to activate a C-H bond at the adjacent ortho position. Research has demonstrated an efficient method for the ortho-alkynylation of N-methoxyamides using a [RuCl₂(p-cymene)]₂ catalyst system. acs.org The alkyne is introduced using a hypervalent iodine-alkyne reagent, such as 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one. acs.org The reaction proceeds under relatively mild conditions and exhibits a broad substrate scope. nih.govacs.org A proposed catalytic cycle involves the formation of a ruthenacycle intermediate via carboxylate-assisted C-H bond cleavage, followed by oxidative addition of the iodine-alkyne reagent and reductive elimination to yield the final product. acs.orgacs.org While this method primarily targets the ortho position, its principles represent a significant advancement in the synthesis of substituted benzamides.

Table 2: Ruthenium-Catalyzed C-H Alkynylation of Aromatic Amides

| Component | Example Reagents/Conditions | Role | Citation |

| Substrate | N-methoxy-4-methylbenzamide | Aromatic Amide | acs.org |

| Alkyne Source | 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one | Alkynylating Agent | acs.org |

| Ruthenium Catalyst | [RuCl₂(p-cymene)]₂ | C-H Activation Catalyst | acs.orgacs.org |

| Additive | Sodium Acetate (NaOAc) | Carboxylate Assistant | acs.orgacs.org |

| Solvent | 2,2,2-Trifluoroethanol (TFE) | Reaction Medium | acs.org |

| Temperature | 60 °C | Reaction Condition | acs.orgacs.org |

Design and Synthesis of Analogues and Complex Derivatives

The this compound scaffold is a versatile platform for generating libraries of compounds for biological screening. The benzamide portion can be systematically modified, and the reactive ethynyl handle provides a gateway for incorporating a wide range of other chemical moieties, particularly heterocyclic and aromatic systems.

The development of new therapeutic agents often involves the synthesis of a series of analogues to establish structure-activity relationships (SAR). For the this compound core, this involves modifying the substituents on both the aromatic ring and the amide nitrogen. For example, in the development of sigma-2 receptor ligands, various benzamide analogues are synthesized and evaluated. researchgate.net This can include altering the groups on the amide nitrogen, such as introducing alkyl or aryl chains, which can act as linkers to other pharmacophoric elements. researchgate.net Similarly, research into Naᵥ1.1 modulators has explored derivatives of 2-methylbenzamide, such as N,N'-(1,3-phenylene)bis(2-methylbenzamide), demonstrating how the core amide can be linked to other aromatic systems. acs.org These modifications are crucial for tuning the molecule's physicochemical properties, binding affinity, and selectivity for a given biological target.

The ethynyl group is an exceptionally versatile functional group for chemical elaboration. It readily participates in a variety of transformations, allowing for the attachment of diverse heterocyclic and aromatic scaffolds, which are prevalent in medicinal chemistry. nih.govnih.govu-szeged.hu

A prominent application of the terminal alkyne is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, to form 1,2,3-triazole rings. This reaction is highly efficient and can be used to link the benzamide core to other complex fragments. For example, novel triazine-triazole derivatives have been synthesized and shown to possess potent α-glucosidase inhibitory activity. bohrium.com Furthermore, the alkyne can undergo further Sonogashira couplings or other palladium-catalyzed reactions to attach additional aromatic or heteroaromatic systems. An example is the synthesis of a precursor for a PET radioligand, where an ethynyl group serves to link a fluorobenzonitrile moiety to a thiazole (B1198619) ring. researchgate.net The ability to construct such complex architectures highlights the strategic importance of the ethynyl group in modern drug discovery and materials science. nih.govmdpi.com

Click Chemistry Applications for Conjugation and Hybrid Molecule Generation

The terminal ethynyl group of this compound and its derivatives serves as a versatile chemical handle for covalent modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the efficient and specific conjugation of the benzamide scaffold to a wide array of molecules, including biomolecules, fluorescent dyes, and other pharmacophores, to generate complex hybrid molecules. nih.govtocris.com The high efficiency and orthogonality of click chemistry allow these conjugations to proceed under mild conditions, often with high yields. smolecule.com

The strategy of creating hybrid molecules aims to merge two or more distinct molecular entities to produce a new compound with enhanced properties, such as improved potency, better targeting, or novel mechanisms of action. mdpi.comprismbiolab.com For instance, an ethynyl-containing pharmacophore can be "clicked" onto an azide-modified peptide, protein, or targeting ligand. prismbiolab.com This approach is fundamental to creating peptide-drug conjugates (PDCs) and other targeted therapies. prismbiolab.com

A notable application is the labeling of actively replicating cells. 5-Ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog, is incorporated into newly synthesized DNA. nih.govtocris.com The ethynyl group then allows for conjugation to an azide-functionalized fluorescent probe via click chemistry, enabling the detection and visualization of cells in the S-phase of the cell cycle. nih.govnih.gov This method has proven to be a powerful alternative to traditional BrdU-based assays. nih.gov

In the realm of drug discovery, ethynyl-functionalized heterocyclic compounds are used to create novel hybrid molecules with potential therapeutic applications. Research has demonstrated the synthesis of ferrocenoylamino-substituted triazole-tethered quinine–chalcone hybrids using CuAAC reactions. mdpi.com In these syntheses, an ethynyl-bearing benzamide derivative is reacted with an azido-chalcone in the presence of a copper catalyst to yield the desired triazole-linked hybrid molecule with high efficiency. mdpi.com These studies highlight the modularity and reliability of click chemistry for generating libraries of complex molecules for biological screening. mdpi.comnih.gov

| Ethynyl-Containing Scaffold | Azide Partner | Reaction Conditions | Yield | Application/Significance | Reference |

| N-(((2R,5R)-5-ethynyl-quinuclidin-2-yl)(6-methoxy-quinolin-4-yl)methyl)benzamide | Azidochalcones | CuSO₄·5H₂O, NaOH, DMSO, rt, 12h | 88% | Synthesis of anticancer hybrid drugs | mdpi.com |

| 4-ethynyl-N-methylbenzamide | Azide-functionalized peptides | CuAAC | 92% | Peptide conjugation | smolecule.com |

| 5-Ethynyl-2'-deoxyuridine (EdU) | Azide-fluorophore (e.g., 3-Azido-7-hydroxycoumarin) | Copper(I)-catalyzed cycloaddition | Not specified | Detection of DNA synthesis in proliferating cells | nih.govtocris.com |

| Fibronectin (Fn) with Cysteine | Maleimide-PEG-Acetazolamide (AAZ) | On-yeast conjugation | 98 ± 2% | Engineering protein-small molecule inhibitors | nih.gov |

Stereoselective Synthesis and Chiral Resolution in Related Scaffolds

While this compound itself is achiral, the introduction of chiral centers into its derivatives or related scaffolds necessitates the use of stereoselective synthesis or chiral resolution techniques to isolate enantiomerically pure compounds. The development of methodologies to access chiral, enantioenriched diarylmethines and related structures is a significant area of synthetic chemistry, driven by the prevalence of these scaffolds in bioactive molecules. nih.gov

Stereoselective synthesis aims to directly produce a single desired stereoisomer. This can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or substrates. For example, in the synthesis of nucleotide analog prodrugs (ProTides), a stereocontrolled synthesis was developed using an oxazaphospholidine method. nih.gov This one-pot process allows for the creation of phosphoramidate (B1195095) derivatives with high stereoselectivity (diastereomeric ratio >99:1), showcasing an efficient route to chiral therapeutic agents. nih.gov Another approach involves the stereoselective α-methylation of proline surrogates like (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. nih.gov By generating a lithium enolate and reacting it with methyl iodide, a high diastereomeric ratio (89:11) was achieved, demonstrating that steric hindrance within the scaffold can effectively direct the stereochemical outcome of a reaction. nih.gov

Chiral resolution, conversely, involves the separation of a racemic mixture of enantiomers. This can be accomplished through several methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization or chromatography. nih.gov For instance, the resolution of a racemic decahydroisoquinolin derivative was achieved through salt formation, allowing for the separation and subsequent use of a single enantiomer as a starting material for further synthesis. nih.gov Kinetic resolution is another powerful technique where one enantiomer in a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. escholarship.org Peptide-catalyzed enantioselective bromination has been used for the desymmetrization of diarylmethylamido bis(phenols), achieving high enantiomeric ratios (up to 97:3). nih.gov

These strategies are crucial for preparing optically pure compounds, which is often a prerequisite for pharmacological studies, as different enantiomers of a chiral drug can exhibit vastly different biological activities.

| Method | Scaffold/Substrate | Key Reagents/Conditions | Outcome/Selectivity | Application | Reference |

| Stereoselective Synthesis | Nucleoside analogs (ProTides) | 5′-oxazaphospholidine, PhOH, NBS, Amine | High stereoselectivity (dr >99:1) | Synthesis of antiviral/anticancer prodrugs | nih.gov |

| Stereoselective Synthesis | (2S,3aS,7aS)-octahydroindole-2-carboxylic acid derivative | LDA, MeI, THF, -78 to -60 °C | 89:11 diastereomeric ratio | Synthesis of quaternary proline surrogates | nih.gov |

| Chiral Resolution (Salt Formation) | Racemic decahydroisoquinolin derivative | Chiral acids (e.g., tartaric acid derivatives) | Separation of enantiomers | Synthesis of protease inhibitors | nih.gov |

| Chiral Resolution (Desymmetrization) | Diarylmethylamido bis(phenols) | Peptide catalyst, N-Bromosuccinimide | Up to 97:3 enantiomeric ratio | Preparation of enantioenriched diarylmethines | nih.gov |

Comprehensive Structure Activity Relationship Sar and Structure Pharmacokinetic Relationship Spr Investigations

Fundamental SAR Principles Governing 5-Ethynyl-2-methylbenzamide Derivatives

The structure-activity relationship (SAR) for derivatives containing a benzamide (B126) moiety is influenced by several key factors. The amide group itself is a common feature in kinase inhibitors and can participate in crucial interactions, such as hydrogen bonding, with the target protein. nih.gov Modifications to the benzamide core, including the strategic placement of substituents, can significantly alter binding affinity and selectivity.

For instance, in the development of N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines from a 5-fluoro-2-methylbenzamide (B61759) starting material, the secondary amine in the linker was found to be critical for activity. nih.govmdpi.com Methylation of this amine led to a dramatic reduction in the compound's anti-proliferative effects. nih.gov Furthermore, the introduction of different substituents on the quinazoline (B50416) core revealed that electron-donating groups could have a positive effect on activity compared to electron-withdrawing groups, although this was not always consistent. mdpi.com

In other studies involving benzamide analogues, replacing substituents like methyl or iodo groups with a triazole group has been shown to markedly decrease binding affinity for certain targets, such as the σ2 receptor. nih.gov This highlights that the nature and position of substituents on the benzamide ring are critical determinants of biological activity. The interplay between hydrophobic interactions and hydrogen bonding at the ligand-target interface is a key principle in optimizing the efficacy of these compounds. plos.org

Elucidation of the Role of the Ethynyl (B1212043) Moiety in Ligand-Target Interactions

The ethynyl group (–C≡CH) at the 5-position of the benzamide ring is a pivotal feature that contributes significantly to the potency of many kinase inhibitors. This small, rigid linker plays a critical role in accessing and interacting with specific residues within the kinase ATP-binding site. researchgate.net

A prominent example of the ethynyl group's importance is seen in the pan-BCR-ABL inhibitor, Ponatinib (B1185). researchgate.net This inhibitor is effective against the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to many other tyrosine kinase inhibitors. researchgate.netacs.org The threonine-to-isoleucine mutation at position 315 introduces steric hindrance that prevents larger inhibitors from binding effectively. The ethynyl linker in Ponatinib is crucial for overcoming this resistance. It is capable of forming a van der Waals interaction with the sulfur atom of a cysteine residue and reaching into a hydrophobic pocket, effectively interacting with the mutated isoleucine residue of T315I without causing a steric clash. A combined crystallographic and SAR analysis of ponatinib revealed that while the ethynyl linker is a key functionality that interacts with the gatekeeper residue, nearly all other components of the molecule play a vital role in its inhibitory activity against the T315I mutant. researchgate.net

The terminal alkyne of the ethynyl moiety also serves as a versatile chemical handle. It can be readily used in copper-catalyzed azide-alkyne cycloaddition "click reactions" to synthesize 1,2,3-triazole derivatives, allowing for the creation of diverse compound libraries for further SAR studies. nih.gov

SAR in Targeted Kinase Inhibition

The this compound scaffold and its close analogues have been instrumental in the development of inhibitors for a range of protein kinases. ed.ac.uk

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that have become important targets in cancer therapy, especially in cases involving NTRK gene fusions. nih.govmdpi.comnih.gov Derivatives of this compound have been developed as potent pan-TRK inhibitors.

In one study, a series of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides were synthesized and evaluated for their ability to inhibit TRK kinases. esa.int Another study on pyrazolo[1,5-a]pyrimidine-based inhibitors showed that heteroaryl substitutions at the third position of the scaffold enhanced inhibitory activity against Trk receptors. mdpi.com Further optimization of related compounds identified that incorporating bicyclic moieties was important for TRK activity. nih.gov

| Compound | Modification | TRKA IC50 (µM) |

| 6-2a | Baseline Structure | 0.01 |

| 6-2b | R² and R³ unsubstituted | 0.008 |

| 6-2c | R² and R³ unsubstituted | 0.105 |

| 6-2d | R² and R³ unsubstituted | 0.111 |

| 6-2e | 7-membered bicyclic moiety | <0.001 |

| 6-2f | (S)-enantiomer | 0.091 |

| 6-3 | (R)-enantiomer with bicyclic moiety | <0.001 |

This table presents SAR data for TRK inhibitors, showing that substitutions at R² and R³ are not essential for maintaining TRK activity, whereas the introduction of a 7-membered ring system and the (R)-enantiomer configuration significantly enhance potency. nih.gov

The BCR-ABL fusion protein is the causative agent of chronic myeloid leukemia (CML). acs.org While first and second-generation inhibitors like imatinib (B729) and dasatinib (B193332) are effective, the T315I gatekeeper mutation confers broad resistance. acs.orgacs.org

Ponatinib, a third-generation inhibitor, was specifically designed to overcome this resistance and potently inhibits both wild-type and T315I mutant BCR-ABL. researchgate.netacs.org The molecular structure of Ponatinib contains an imidazo[1,2-b]pyridazine (B131497) core linked via an ethynyl group to a 3-methyl-4-(piperazin-1-yl)benzamide (B7873884) moiety. The critical feature for its activity against the T315I mutant is the ethynyl linker, which allows the molecule to bind to the kinase in its inactive DFG-out conformation without clashing with the bulky isoleucine residue. researchgate.net This makes the 3-ethynylbenzamide (B1601454) framework a key structural element for designing inhibitors against resistant kinase mutants. researchgate.net

| Compound | Target Kinase | IC50 (nM) | Key Structural Feature |

| Ponatinib | BCR-ABL | 0.37 | Ethynyl linker |

| Ponatinib | BCR-ABL T315I | 2.0 | Ethynyl linker |

| GNF-7 | BCR-ABL T315I | 11 | 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one scaffold |

| Dasatinib Hybrid (3d) | BCR-ABL | 30 (GI50) | Dasatinib core |

| Dasatinib Hybrid (3d) | BCR-ABL T315I | Ineffective | Dasatinib core |

This table shows the inhibitory potency of different compounds against BCR-ABL and its T315I mutant. Ponatinib's ethynyl linker is crucial for its high potency against the resistant T315I mutant. researchgate.netacs.orgacs.org

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a key role in cell adhesion, proliferation, and migration. nih.govmdpi.comrsc.org Consequently, FAK is a promising target for anticancer drug development. nih.govsemanticscholar.org

| Compound | FAK IC50 (nM) | Key Structural Features |

| TAE226 | 29 | 2,4-diaminopyrimidine core, N-methylbenzamide moiety |

| Compound 5a | 2.75 | Diphenylpyrimidine (DPPY) derivative |

| Compound 5b | 1.87 | Diphenylpyrimidine (DPPY) derivative |

| Compound 17 | 0.83 | 2,4-diaminopyrimidine motif, Br at pyrimidine (B1678525) ring, 2-fluoroethoxyl group |

This table highlights the potency of various FAK inhibitors. The data shows that modifications to the core pyrimidine structure and its substituents can lead to highly potent inhibitors. mdpi.comnih.gov

The this compound framework and its close chemical relatives have also been used to develop inhibitors for other kinases. A notable example is the development of inhibitors for Never in Mitosis A-related Kinase 4 (NEK4), which has been linked to lung cancer. nih.govnih.gov

A SAR study that began with the compound Spautin-1 led to the discovery of N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines as potent NEK4 inhibitors. nih.gov The synthesis of the quinazoline core for these compounds started from 5-fluoro-2-methylbenzamide. mdpi.com The study revealed that introducing a halogen at the 4' position of the terminal phenyl group significantly increased activity, with a trend of F > Cl > Br, suggesting the formation of a halogen bond in the active site is important. mdpi.com

Regarding AKT, a serine/threonine kinase, some FAK inhibitors like TAE226 have been shown to indirectly block AKT signaling pathways. nih.gov However, this is a downstream effect of FAK inhibition rather than direct inhibition of AKT by a this compound-based compound.

| Compound | Modification on Phenyl-ethyl Moiety | NEK4 IC50 (µM) |

| Spautin-1 (5aa) | Unsubstituted | >10 |

| 5bc | 4'-Fluoro | 0.43 |

| 5at | 4'-Chloro | 0.38 |

| 5bf | 4'-Bromo | 0.28 |

| 5be | 4'-Methyl | 1.09 |

This table illustrates the SAR for NEK4 inhibitors derived from a 5-fluoro-2-methylbenzamide precursor. The data indicates that halogen substitutions at the 4'-position of the phenyl ring enhance inhibitory potency against NEK4. mdpi.com

SAR for Sigma Receptor Ligand Development

The benzamide structure is a key pharmacophore for developing ligands targeting sigma receptors, which are implicated in various neurological disorders and are highly expressed in proliferating cancer cells. nih.govsigmaaldrich.com Structure-activity relationship (SAR) studies have revealed that specific substitutions on the benzamide ring are critical for achieving high affinity and selectivity for the two primary sigma receptor subtypes, σ1 and σ2.

Conformationally-flexible benzamide analogs have been identified as a significant class of compounds with high affinity for σ2 receptors and excellent selectivity over σ1 receptors. nih.gov The substitution pattern on the benzamide ring plays a crucial role in this selectivity. For instance, an intramolecular hydrogen bond, potentially formed between the amide NH and an oxygen of an ortho-methoxy group on the benzamide ring, may be important for σ2 receptor binding. researchgate.net This highlights the sensitivity of the receptor to the electronic and steric environment around the benzamide core.

Modifications at various positions on the phenyl ring of the benzamide dramatically influence binding characteristics:

5-Position Substitution: The 5-position is a critical site for tuning activity. In one study, replacing the 5-methyl group of a benzamide analog with a substituted triazole group led to compound 24f , which demonstrated a significant reduction in σ1 affinity while maintaining very high affinity and selectivity for the σ2 receptor. nih.gov This suggests that the 5-position can accommodate specific groups to drive σ2 selectivity.

4-Position Substitution: In a different series of benzamide derivatives, substitutions at the 4-position were shown to produce potent and selective ligands for the σ1 receptor. nih.gov Compounds featuring chloro (Cl), cyano (CN), or nitro (NO₂) groups at this position exhibited excellent affinity for the σ1 receptor, with Ki values in the low nanomolar range, and a high degree of selectivity over the σ2 receptor. nih.gov

Linker Length: The length of the alkyl chain separating the benzamide moiety from another part of the molecule also contributes significantly to the binding profile. nih.gov

These findings underscore a clear SAR, where substitutions on the benzamide ring can be systematically altered to modulate affinity and selectivity between sigma receptor subtypes.

| Compound | Key Structural Features | Sigma-1 (S1R) Affinity (Ki, nM) | Sigma-2 (S2R) Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| 7i | 4-Chloro substitution on benzamide | 1.2 | >1000 | nih.gov |

| 7w | 4-Cyano substitution on benzamide | 3.6 | 1400 | nih.gov |

| 7y | 4-Nitro substitution on benzamide | 1.3 | >1000 | nih.gov |

| 24f | Triazole substitution at 5-position of benzamide | 39157 | 5.5 | nih.gov |

SAR in Antiviral Compound Development

The structural motifs found in this compound, particularly the ethynyl group, are relevant in the design of antiviral agents. The alkynyl functional group has been incorporated into various scaffolds to achieve potent antiviral activity.

A prominent example is 5-Ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) , a compound that contains a 5-ethynyl group on a carboxamide-bearing heterocyclic ring. mdpi.com EICAR has demonstrated comprehensive antiviral efficiency against a range of RNA and DNA viruses, with an antiviral influence reported to be 10 to 100 times greater than that of ribavirin. mdpi.com This highlights the significant contribution of the 5-ethynyl moiety to potent antiviral effects. The development of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents further supports the utility of the alkynyl group in this therapeutic area. frontiersin.org

In the context of benzamide derivatives specifically, a series of compounds were evaluated as inhibitors of the influenza A nucleoprotein (NP). scirp.org SAR exploration in this series revealed that di-substituted derivatives, with 2,6- and 2,4-substitutions on the phenyl ring of the benzamide, showed greater efficacy compared to mono-substituted analogs. scirp.org This indicates that, similar to receptor binding, the substitution pattern on the benzamide ring is a key determinant of antiviral potency.

| Compound | Target Virus | Activity (IC50, µM) | Key Structural Features | Reference |

|---|---|---|---|---|

| EICAR | Broad-spectrum RNA/DNA viruses | 10-100x more potent than Ribavirin | 5-Ethynyl on imidazole (B134444) carboxamide | mdpi.com |

| 34 | Influenza A (H3N2) | 1.78 | Di-substituted benzamide derivative | scirp.org |

| 34 | Influenza A (H1N1) | 0.52 | Di-substituted benzamide derivative | scirp.org |

Structure-Pharmacokinetic Relationship (SPR) Analyses and Bioavailability Optimization in Related Compounds

For a compound to be a successful therapeutic agent, potent biological activity must be paired with favorable pharmacokinetic properties. Structure-pharmacokinetic relationship (SPR) studies are essential for optimizing molecules to ensure adequate absorption, distribution, metabolism, and excretion (ADME). Poor pharmacokinetic profiles, such as low bioavailability, can terminate the development of otherwise promising drug candidates. scirp.org

Systematic modification of the benzamide scaffold has been a successful strategy for improving drug-like properties. In the development of benzamide-based influenza A nucleoprotein inhibitors, researchers specifically aimed to improve upon the poor pharmacokinetics of earlier-generation compounds. scirp.org This effort led to the identification of compound 32 , which demonstrated a promising pharmacokinetic profile in rats, including a half-life of 4.6 hours and a reasonable oral bioavailability of approximately 21%. scirp.org

An even more striking example comes from the optimization of 2,4,5-trisubstituted benzamides as antileishmanial agents. acs.org Extensive SAR and structure-property relationship studies were conducted to enhance metabolic stability and solubility while retaining potency. This work culminated in compound 79 , which possessed a well-balanced profile of good potency, reasonable aqueous solubility, and high metabolic stability. acs.org Subsequent in vivo pharmacokinetic studies in mice confirmed its excellent properties, most notably an oral bioavailability of 80%. acs.org These examples clearly demonstrate that targeted structural modifications to the benzamide core and its substituents can overcome pharmacokinetic liabilities and significantly improve a compound's potential for clinical development. acs.orgnih.gov

| Compound | Therapeutic Area | Oral Bioavailability (%) | Half-life (t1/2, h) | Species | Reference |

|---|---|---|---|---|---|

| 1a | HDAC Inhibitor | 81 | Not specified | Rat | nih.gov |

| 32 | Antiviral (Influenza) | ~21 | 4.6 | Rat | scirp.org |

| 79 | Antileishmanial | 80 | 3.6 | Mouse | acs.org |

Molecular Mechanisms of Action and Biological Target Validation

Elucidation of Molecular Mechanisms in Cellular Contexts

Given the lack of identified molecular targets, the molecular mechanisms of 5-Ethynyl-2-methylbenzamide in cellular contexts have not been elucidated.

There is no information available regarding the ability of this compound to inhibit any signal transduction pathways. Without knowledge of its primary targets, it is impossible to predict its effects on downstream signaling cascades.

The effects of this compound on cellular processes such as cell proliferation and the cell cycle have not been reported in the scientific literature. While structurally distinct compounds containing an ethynyl (B1212043) group, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), are known to be incorporated into DNA and affect the cell cycle, this is a function of the deoxyuridine moiety and cannot be attributed to this compound.

Advanced Target Deconvolution Strategies (e.g., Alkyne-tagged Photoaffinity Probes)

The application of advanced target deconvolution strategies for this compound has not been documented in peer-reviewed literature. Methodologies such as the use of alkyne-tagged photoaffinity probes, which are instrumental in identifying the cellular targets of bioactive small molecules, have not been reported for this specific compound. This technique typically involves modifying a compound with a photoreactive group and a bioorthogonal handle (like an alkyne). Upon UV irradiation, the probe covalently binds to its target protein, which can then be isolated and identified using "click" chemistry with an azide-bearing reporter tag. However, no studies have been published describing the synthesis or application of such a probe derived from this compound.

Binding Kinetics and Thermodynamics of Ligand-Target Interactions

There is currently no publicly available data on the binding kinetics or thermodynamic properties of this compound with any biological target. Key parameters used to characterize such interactions, including the association rate constant (k_on), the dissociation rate constant (k_off), the equilibrium dissociation constant (K_D), and thermodynamic values like changes in enthalpy (ΔH) and entropy (ΔS), have not been determined. Techniques commonly used for these measurements, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or biolayer interferometry (BLI), have not been applied to study the interactions of this compound. Consequently, its affinity, specificity, and the energetic driving forces behind its potential binding events remain unknown.

Computational Approaches in the Design and Analysis of 5 Ethynyl 2 Methylbenzamide Scaffolds

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a target protein. walshmedicalmedia.commdpi.com This technique allows researchers to model the interaction between a small molecule, such as one derived from the 5-Ethynyl-2-methylbenzamide scaffold, and the binding site of a protein at an atomic level. walshmedicalmedia.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them based on their predicted binding affinity. walshmedicalmedia.com

For benzamide (B126) derivatives, molecular docking has been successfully applied to understand their binding modes with various protein targets, including enzymes like topoisomerase and receptors such as the metabotropic glutamate (B1630785) receptor 5 (mGluR5). mdpi.comresearchgate.net Docking studies reveal crucial information about the protein-ligand interaction profile, identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, π-π stacking, or other non-covalent bonds with the ligand. mdpi.comnih.gov For instance, in a study of aryl benzamide derivatives as mGluR5 negative allosteric modulators, docking identified critical interactions with residues like Pro655, Tyr659, and Trp945, which stabilize the ligand in the binding pocket. mdpi.comnih.gov

The insights gained from this profiling are instrumental in structure-based drug design. By understanding how the ethynyl (B1212043), methyl, and benzamide groups of the this compound scaffold contribute to binding, medicinal chemists can rationally design modifications to improve potency and selectivity.

| Target Protein | Benzamide Derivative | Key Interacting Residues | Interaction Type | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| mGluR5 | Aryl Benzamide | Trp945 | π–π stacking | -9.5 |

| mGluR5 | Aryl Benzamide | Ser658, Ser654 | Hydrogen Bond | -9.5 |

| Topoisomerase IIα | Substituted Benzamide (5N3) | DG13 (DNA) | Hydrogen Bond | -114.71 (CDOCKER Energy) |

| Topoisomerase IIα | Substituted Benzamide (5N7) | DA12, DG13 (DNA) | Hydrogen Bond | -105.65 (CDOCKER Energy) |

| S. aureus DNA Gyrase | Pyridine-Thiourea Derivative | ARG76, GLY77 | Hydrogen Bond | -7.8 |

Quantum Mechanics (QM) and Hybrid QM/MM Calculations for Electronic Structure Analysis

While molecular docking relies on classical mechanics (MM) force fields, Quantum Mechanics (QM) calculations provide a much more detailed and accurate description of a molecule's electronic structure. mdpi.com QM methods, such as Density Functional Theory (DFT), can be used to analyze the distribution of electrons, orbital energies (like the HOMO and LUMO), and the reactivity of the this compound scaffold. aip.orgtandfonline.com This level of detail is crucial for understanding the intrinsic chemical properties that govern its interactions. For example, DFT calculations on benzamide have been used to investigate its photodissociation dynamics and electronic transition energies. aip.org

For larger systems, such as a ligand bound to a protein, full QM calculations are computationally prohibitive. nih.gov This challenge is addressed by hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods. researchgate.net In a QM/MM approach, the most critical part of the system—typically the ligand and the immediate residues in the active site involved in bond-making or breaking—is treated with high-accuracy QM methods, while the rest of the protein and solvent are treated with more efficient MM force fields. nih.govsci-hub.se

This hybrid approach allows for the accurate modeling of phenomena that depend on electronic rearrangement, such as charge transfer, polarization, and the formation or breaking of covalent bonds, within the context of the full biological environment. For the this compound scaffold, QM/MM calculations could be employed to:

Accurately calculate the binding energies by accounting for electronic polarization effects.

Study the mechanism of action if the compound acts as a covalent inhibitor.

Refine the electrostatic potential of the ligand to improve the accuracy of classical simulations.

Investigate the electronic nature of specific interactions, like the hydrogen bonds formed by the amide group or interactions involving the ethynyl group's π-system.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. researchgate.net This technique is invaluable for studying the conformational flexibility of the this compound scaffold and the stability of its complex with a target protein. mdpi.comacs.org Starting from a docked pose, an MD simulation can reveal whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. mdpi.com

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable, converging RMSD value suggests that the complex has reached equilibrium and the ligand is securely bound. mdpi.comtandfonline.com

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stable. High fluctuations in active site residues might indicate an induced-fit binding mechanism. acs.org

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, providing a quantitative measure of the stability of these key interactions.

In a study on aryl benzamide derivatives targeting mGluR5, a 20-nanosecond MD simulation was used to confirm the stability of the docked complex, showing that the key hydrogen bond and hydrophobic interactions were maintained throughout the simulation. mdpi.com Such simulations offer a more realistic representation of the binding event than static docking, accounting for the dynamic nature of both the ligand and the protein. mdpi.comnih.gov

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | Set of equations and parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the aqueous environment. | TIP3P, SPC/E (Explicit Water) |

| Simulation Time | Total duration of the simulation. | 50 - 200 ns |

| Time Step | Time interval between successive calculations of forces and positions. | 2 fs |

| Temperature | System temperature, maintained using a thermostat. | 300 K |

| Pressure | System pressure, maintained using a barostat (NPT ensemble). | 1 atm |

Virtual Screening and Cheminformatics for Novel Hit Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govpatsnap.com For discovering new molecules based on the this compound scaffold, two main approaches are used:

Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen vast databases, containing millions or even billions of compounds, against the 3D structure of a target protein. nih.govnih.gov Compounds are ranked by their docking scores, and the top candidates are selected for experimental testing. nih.gov This approach is powerful for finding novel chemotypes that fit the target's binding site. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This method relies on the knowledge of existing active molecules. A model, such as a pharmacophore or a shape-based query, is built from a known active compound (like this compound) and used to search for other compounds in a database that share similar features. mdpi.com

Cheminformatics plays a crucial role in managing and analyzing the large chemical datasets involved in these screenings. A key cheminformatics strategy relevant to the this compound scaffold is scaffold hopping . uniroma1.itnih.govbhsai.org This process aims to identify new core structures (scaffolds) that are chemically different from the original but present the same key interacting functional groups in a similar 3D orientation. redheracles.netuniroma1.it The goal is to discover novel, patentable molecules that retain or improve upon the biological activity of the original lead while potentially offering better physicochemical or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. uniroma1.it

Application of Artificial Intelligence (AI) and Machine Learning (ML) in Predictive Modeling and Lead Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by building predictive models from large datasets. ijfmr.comnih.gov These technologies are increasingly applied to accelerate the lead optimization phase for scaffolds like this compound. arxiv.orgfrontiersin.org

Key applications of AI/ML in this context include:

Predictive ADMET Modeling: ML models can be trained on experimental data to predict a compound's ADMET properties based solely on its chemical structure. broadinstitute.org This allows for the early-stage filtering of candidates that are likely to fail later due to poor pharmacokinetics or toxicity, saving significant time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound analogs, a QSAR model could predict the activity of newly designed compounds before they are synthesized, guiding chemists to focus on the most promising modifications.

Generative Models for De Novo Design: Advanced deep learning techniques, such as generative adversarial networks (GANs) and reinforcement learning, can design entirely new molecules. arxiv.org These models can be optimized to generate novel structures that are predicted to be active against a specific target and possess a desirable profile of properties (e.g., high potency, low toxicity, good solubility), offering a powerful tool for lead optimization. sciencelink.net

Strategic Lead Optimization and Drug Discovery Paradigms for 5 Ethynyl 2 Methylbenzamide Derivatives

Principles of Hit-to-Lead and Lead Optimization in Contemporary Drug Discovery

The drug discovery pipeline begins with the identification of "hits"—compounds that show desired activity against a biological target in initial high-throughput screening (HTS). mdpi.com These hits, however, are typically of weak potency and may possess undesirable properties. The subsequent hit-to-lead (H2L) process aims to refine these initial hits into more promising "lead" compounds. nih.gov This phase involves synthesizing and evaluating a focused library of analogues to establish a preliminary structure-activity relationship (SAR), confirming the chemical tractability of the series, and assessing initial absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Once a lead series is established, the lead optimization (LO) phase commences. This is an intensive, iterative cycle of chemical modification and biological testing designed to enhance multiple parameters simultaneously. The ultimate goal is to produce a single preclinical drug candidate with a balanced profile of high potency, target selectivity, favorable pharmacokinetics (PK), and an acceptable safety margin. mdpi.com

Table 1: Key Stages and Objectives in Early Drug Discovery

| Stage | Primary Objective | Key Activities | Desired Outcome |

|---|---|---|---|

| Hit Identification | Identify compounds with initial activity against a target. | High-Throughput Screening (HTS), Fragment-Based Screening. | Confirmed "Hits" with reproducible activity. |

| Hit-to-Lead (H2L) | Refine hits into more drug-like lead compounds. | Synthesis of analogues, preliminary SAR, initial ADME/Tox assessment. | "Lead" series with improved potency and chemical tractability. nih.govnih.gov |

| Lead Optimization (LO) | Iteratively improve the properties of a lead series. | Extensive SAR studies, structure-based design, in vivo PK/PD, safety assessment. | A single Preclinical Candidate with a balanced profile. mdpi.com |

Rational Design for Enhanced Potency, Selectivity, and Drug-like Properties

Rational drug design leverages structural information of the biological target to guide the chemical modification of a lead compound. In the case of PARP inhibitors, the target is the enzyme's catalytic domain, specifically the nicotinamide (NAM) binding pocket. The benzamide (B126) group of many inhibitors serves as a "warhead" that mimics the NAM moiety of PARP's natural substrate, NAD+. acs.org

Structure-based drug design (SBDD) is a cornerstone of this process. By obtaining X-ray co-crystal structures of inhibitors bound to the PARP active site, medicinal chemists can visualize key molecular interactions. This insight allows for the rational design of new analogues with modifications intended to:

Enhance Potency: Introducing functional groups that form additional hydrogen bonds or hydrophobic interactions with amino acid residues in the binding pocket can significantly increase binding affinity and, consequently, inhibitory potency. nih.govnih.gov

Improve Selectivity: The PARP family has several members (e.g., PARP1, PARP2, TNKS1). While broad inhibition can be useful, selectivity for a specific family member is often desired to minimize off-target effects. Rational design can exploit subtle differences in the active sites between PARP isoforms to achieve this. nih.gov

Optimize Drug-like Properties: Beyond target binding, a successful drug must have appropriate physicochemical properties (e.g., solubility, lipophilicity) to ensure good absorption, distribution, and a suitable metabolic profile. Computational models and in vitro ADME assays are used to predict and measure these properties, guiding modifications that improve oral bioavailability and reduce metabolic liabilities. nih.gov

For a scaffold like 5-Ethynyl-2-methylbenzamide, rational design would focus on elaborating the core structure to occupy additional pockets within the PARP active site, a strategy successfully employed in the development of potent inhibitors like Olaparib and Talazoparib. nih.govcancer-research-network.com

Development of Advanced Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study that target's function in complex biological systems like living cells. researchgate.net High-quality probes must be potent, selective, and have a well-defined mechanism of action. They are indispensable tools for target validation—confirming that modulating a specific target leads to a desired physiological effect.

The this compound structure is particularly well-suited for development into a chemical probe. The terminal alkyne (ethynyl group) is a versatile chemical handle that can be readily modified using copper-catalyzed azide-alkyne cycloaddition, a type of "click chemistry." This reaction allows for the covalent attachment of various reporter tags, such as:

Fluorophores: For visualizing the probe's localization within cells using fluorescence microscopy.

Biotin: For affinity purification of the target protein from cell lysates to confirm binding (target engagement) and identify binding partners.

An activity-based probe derived from this scaffold could be used to label active PARP enzymes within a cell. Such a tool would be invaluable for confirming that designed inhibitors reach their target and engage it at the desired concentrations, providing crucial data during the lead optimization phase. nih.gov

Identification and Optimization of Preclinical Drug Candidates

The culmination of the lead optimization process is the selection of a preclinical drug candidate. This molecule represents the best possible balance of all desired attributes: high potency, selectivity, target engagement in cells, favorable ADME/PK properties, and a clean safety profile. nih.gov The candidate is then subjected to rigorous preclinical testing in animal models to evaluate its efficacy and safety before it can be considered for human clinical trials. scispace.com

The development of the PARP inhibitor Talazoparib (BMN-673) serves as an excellent example of this process. Starting from a benzamide-containing hit, extensive optimization led to a molecule with exceptionally high potency, not just through catalytic inhibition but also by "trapping" the PARP enzyme on DNA, a mechanism that is particularly cytotoxic to cancer cells with BRCA1/2 mutations. nih.govselleckchem.com

Talazoparib demonstrated a favorable preclinical profile, including high oral bioavailability and significant anti-tumor activity in xenograft models of BRCA-mutant cancers at low doses. cancer-research-network.comselleckchem.com This robust preclinical data package was essential for its progression into clinical trials and eventual FDA approval. nih.govnih.gov The journey of Talazoparib highlights how the systematic application of H2L and LO principles can transform a simple chemical scaffold into a life-saving medicine.

Table 2: Profile of the Preclinical Candidate and Approved Drug Talazoparib (BMN-673)

| Parameter | Finding | Reference |

|---|---|---|

| Target | Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2) | cancer-research-network.com |

| Potency (Ki) | PARP1: 1.2 nM; PARP2: 0.87 nM | medchemexpress.com |

| Cellular Activity (IC50) | 0.3 nM (MX-1 cells, BRCA1 mutant) | selleckchem.com |

| Mechanism of Action | Potent PARP inhibitor and PARP-DNA trapping agent | nih.gov |

| Pharmacokinetics | Orally active with >50% bioavailability in rats | selleckchem.com |

| In Vivo Efficacy | Showed significant antitumor activity in BRCA1 mutant breast cancer mouse models | cancer-research-network.com |

| Clinical Status | FDA-approved for gBRCA-mutated, HER2-negative advanced breast cancer | nih.gov |

Q & A

Q. What are the limitations of using this compound in long-term stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.